(R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that features a unique oxathiazolidine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxathiazolidine ring, combined with the phenyl and carbobenzyloxy (Cbz) groups, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable precursor with a sulfenylating agent. One common method includes the reaction of a phenyl-substituted amine with a sulfenyl chloride under controlled conditions to form the oxathiazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazolidine ring to a more reduced form.
Substitution: The phenyl and Cbz groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.
Medicine: In medicine, ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved. For example, in drug discovery, the compound may inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-containing heterocyclic structure and is known for its biological activities.
2,1-Benzothiazine 2,2-dioxides: These compounds also feature a sulfur-containing ring and have been studied for their potential therapeutic properties.
Uniqueness: ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the Cbz and phenyl groups, which impart distinct chemical properties and reactivity. Its specific ring structure and functional groups make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C16H15NO5S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5S/c18-16(21-11-13-7-3-1-4-8-13)17-15(12-22-23(17,19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1 |
InChI Key |
QZZFNYCEPUZLAN-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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